molecular formula C18H26ClN3O2 B1240772 MS-377 free base

MS-377 free base

Cat. No.: B1240772
M. Wt: 351.9 g/mol
InChI Key: DKVVPXLIRYCKCS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS-377 free base, chemically designated as (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone, is a novel selective sigma-1 (σ1) receptor antagonist with negligible affinity for the NMDA receptor ion-channel complex . Preclinical studies demonstrate its unique ability to modulate dopamine (DA) and serotonin (5-HT) release in the prefrontal cortex without altering baseline neurotransmitter levels, making it a candidate for treating psychostimulant addiction and schizophrenia-related behaviors .

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C18H26ClN3O2/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17/h2-5,15H,6-14H2,1H3/t15-/m1/s1

InChI Key

DKVVPXLIRYCKCS-OAHLLOKOSA-N

Isomeric SMILES

COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl

Synonyms

(R)-(+)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone L-tartrate
(R)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone tartrate
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl) piperazin-1-yl)methyl-2-pyrrolidinone tartrate
MS 377
MS-377

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-377 free base involves multiple steps, starting with the preparation of the key intermediate, (4-chlorophenyl)pyrrolidin-2-one. This intermediate is then reacted with (2-methoxyethyl)piperazine under specific conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

MS-377 free base primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and pyrrolidinone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of MS-377 .

Scientific Research Applications

    Chemistry: Used as a model compound to study sigma-1 receptor interactions and ligand binding.

    Biology: Investigated for its effects on neurotransmitter systems, particularly its ability to modulate serotonin and dopamine release.

    Medicine: Explored as a potential antipsychotic agent with fewer side effects compared to traditional antipsychotics.

Mechanism of Action

MS-377 free base exerts its effects by selectively binding to the sigma-1 receptor, a chaperone protein involved in various cellular processes. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal signaling. The compound does not directly interact with dopamine or serotonin receptors but can influence these systems indirectly through its action on the sigma-1 receptor .

Comparison with Similar Compounds

Comparison with Similar Sigma Receptor Ligands

2.1. Pharmacological Profiles

The table below compares MS-377 with key sigma receptor ligands:

Compound Receptor Selectivity Key Pharmacological Effects Clinical/Preclinical Applications
MS-377 σ1 antagonist Inhibits PCP/METH-induced DA/5-HT release; No NMDA affinity Psychostimulant addiction, psychosis
BD-1063 σ1 antagonist Reduces METH-induced hyperlocomotion; Attenuates cocaine reward Pain, addiction
BMY 14802 σ1/σ2 antagonist Modulates METH stereotypy; Neuroprotective effects Schizophrenia, neuroprotection
NE-100 σ1 antagonist Blocks σ1-mediated NMDA modulation; Antipsychotic effects Neuropathic pain, psychosis
AC927 σ1/σ2 antagonist Reduces MDMA-induced hyperthermia and neuroinflammation MDMA toxicity mitigation
S1RA σ1 antagonist Inhibits neuropathic pain and spinal sensitization Chronic pain (Phase II trials)
E52862 σ1 antagonist Improves metabolic stability; Analgesic effects Neuropathic pain (Clinical trials)
2.2. Mechanistic Differences
  • Selectivity for σ1 vs. σ2 Receptors: MS-377 and BD-1063 are highly selective for σ1 receptors, whereas BMY 14802 and AC927 exhibit mixed σ1/σ2 antagonism . σ2 receptor engagement (e.g., by AC927) is linked to cytotoxicity mitigation in MDMA models, while σ1 antagonism primarily modulates neurotransmitter release . This reduces off-target effects, such as PCP-like psychotomimetic responses .
  • Neurotransmitter Modulation :

    • MS-377 uniquely suppresses PCP-induced DA/5-HT release in the prefrontal cortex at low doses (1–10 mg/kg, oral) without affecting striatal DA . In contrast, BD-1063 and NE-100 require higher doses to achieve similar effects .
    • BMY 14802 alters the pattern of METH-induced stereotypy (e.g., shifting from licking to sniffing) without reducing overall behavioral frequency, suggesting distinct modulatory pathways .
2.3. Efficacy in Addiction Models
  • METH Sensitization :

    • MS-377 (1.875–15 mg/kg) dose-dependently attenuates METH-induced behavioral sensitization, while BD-1063 and BD-1047 block acute METH hyperlocomotion .
    • σ1 receptor upregulation in METH-self-administering rats underscores the therapeutic relevance of σ1 antagonists like MS-377 .
  • Cocaine and Alcohol: BD-1063 reduces cocaine self-administration and conditioned place preference (CPP), whereas MS-377’s effects on cocaine remain understudied . NE-100 and BD-1047 suppress ethanol intake and CPP, with genetic studies linking σ1 receptor polymorphisms to alcohol dependence .

Research Findings and Clinical Implications

  • MS-377 :

    • Reverses PCP-induced DA/5-HT release via σ1 antagonism, with synergistic effects when combined with BD-1063 or NE-100 .
    • Reduces METH sensitization without affecting acute locomotor responses, suggesting utility in relapse prevention .
  • Next-Generation Ligands :

    • S1RA and E52862 show improved metabolic stability and efficacy in neuropathic pain models, advancing to clinical trials .
    • AC927’s dual σ1/σ2 antagonism mitigates MDMA-induced hyperthermia, a critical factor in neurotoxicity .

Q & A

Q. What is the primary mechanism of action of MS-377 free base in modulating NMDA receptor activity?

this compound selectively antagonizes sigma-1 receptors, indirectly modulating NMDA receptor function. It does not directly block NMDA-induced calcium influx but inhibits the reduction of NMDA activity caused by sigma-1 agonists like SKF-10046. This suggests a modulatory role via sigma-1 receptor pathways rather than direct NMDA receptor interaction .

Methodological Insight: To study this, use calcium imaging in primary neuronal cultures to measure NMDA-induced Ca²⁺ influx pre- and post-MS-377 treatment, with sigma-1 agonists as controls.

Q. How does this compound differ from traditional antipsychotics in receptor selectivity?

Unlike dopamine D₂ receptor antagonists (e.g., haloperidol), MS-377 exhibits high selectivity for sigma-1 receptors without significant affinity for dopaminergic, serotonergic, or adrenergic systems. This specificity reduces extrapyramidal side effects common to classical antipsychotics .

Methodological Insight: Employ receptor binding assays (e.g., radioligand displacement) using brain homogenates to compare MS-377’s affinity across receptor panels.

Q. What preclinical models demonstrate MS-377’s efficacy in schizophrenia research?

MS-377 attenuates phencyclidine (PCP)-induced hyperlocomotion and head-weaving in rodents, which model schizophrenia’s positive symptoms. It also prevents relapse in sensitization models by blocking PCP’s effects .

Methodological Insight: Use acute PCP administration (5 mg/kg, i.p.) in Sprague-Dawley rats and measure behavioral outcomes with automated tracking systems.

Advanced Research Questions

Q. How can researchers resolve contradictions in MS-377’s effects across in vitro vs. in vivo studies?

Discrepancies may arise from differences in bioavailability, metabolite activity, or compensatory mechanisms in vivo. For example, MS-377’s lack of direct NMDA modulation in vitro contrasts with its behavioral efficacy in vivo, suggesting sigma-1-mediated downstream pathways.

Methodological Insight:

  • Combine pharmacokinetic profiling (plasma/brain concentration measurements) with behavioral assays.
  • Use sigma-1 knockout mice to isolate receptor-specific effects .

Q. What experimental designs are optimal for assessing MS-377’s impact on schizophrenia relapse?

Longitudinal studies in PCP-sensitized rodents are critical. For example:

  • Phase 1 : Induce sensitization with repeated PCP (2 mg/kg/day for 7 days).
  • Phase 2 : Administer MS-377 (1–10 mg/kg) during abstinence to measure relapse prevention.
  • Outcome : Quantify dopamine/serotonin release via microdialysis in the prefrontal cortex .

Q. How does MS-377 interact with other sigma receptor ligands in modulating neuroplasticity?

MS-377 antagonizes sigma-1 receptors, which may counterbalance sigma-1 agonist-induced reductions in neurotrophic factors (e.g., BDNF). Co-administration with agonists like (+)-pentazocine can clarify competitive vs. non-competitive interactions.

Methodological Insight:

  • Perform Western blotting or ELISA to measure BDNF levels in hippocampal tissue post-treatment.
  • Use electrophysiology (LTP/LTD measurements) in brain slices .

Data Analysis and Interpretation

Q. How should researchers address variability in MS-377’s dose-response relationships across studies?

Variability may stem from species differences (rats vs. mice) or administration routes (oral vs. intraperitoneal). Meta-analyses of existing data can identify optimal dose ranges.

Example Table:

Study ModelDose (mg/kg)Effect Size (Cohen’s d)Receptor Occupancy (%)Source
Rat PCP Model1–101.2–1.860–80
Mouse Sigma-1 KO10–200.5 (no effect)N/A

Methodological Insight: Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves and calculate EC₅₀ values.

Q. What statistical approaches are robust for analyzing MS-377’s behavioral data?

  • For categorical outcomes (e.g., presence/absence of head-weaving): Fisher’s exact test.
  • For continuous data (e.g., locomotor activity): Mixed-effects ANOVA to account for repeated measures in longitudinal designs.
  • For small sample sizes : Non-parametric tests (Mann-Whitney U) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in MS-377 studies given its complex pharmacokinetics?

  • Standardize formulations (e.g., free base vs. tartrate salt).
  • Report brain-to-plasma ratios and metabolite profiles.
  • Adhere to ARRIVE guidelines for preclinical studies .

Q. What are the ethical implications of using sigma-1 antagonists in neuropsychiatric research?

While MS-377 lacks addictive potential in animal models, researchers must:

  • Monitor for off-target effects (e.g., cardiovascular changes).
  • Justify sample sizes to minimize animal use (power analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.